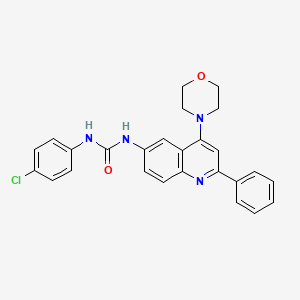

N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, also known as Cmpd-A, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit potent anti-cancer activity against various types of cancer cells.

Applications De Recherche Scientifique

Nonlinear Optical Properties and Electronic Analysis

N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, as part of the quinoline derivatives, has been explored for its potential in nonlinear optical (NLO) research. A study demonstrated the synthesis of novel arylated quinolines and investigated their NLO properties using Density Functional Theory (DFT) calculations. The findings indicated that these molecules exhibit significant NLO properties, suggesting their potential for applications in technology-related fields, such as in the development of optical switches or modulators (Khalid et al., 2019).

Antiprotozoal and Antimycobacterial Activities

Research on the antiprotozoal and antimycobacterial activities of quinoline derivatives, including N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, has shown promising results. A study synthesized quinoline tripartite hybrids and tested them against various protozoa and Mycobacterium tuberculosis. The results revealed significant antimicrobial activity, highlighting the potential of these compounds in treating infectious diseases (Nava-Zuazo et al., 2010).

Inhibition of Cancer Cell Proliferation

Another significant area of research involves the exploration of N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea derivatives for cancer treatment. Studies have identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase, which plays a crucial role in reducing cancer cell proliferation. This discovery opens avenues for the development of novel anticancer agents that are both potent and specific (Denoyelle et al., 2012).

Enhancement of Adventitious Rooting

Urea derivatives, including those similar in structure to N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, have been found to possess cytokinin-like activity, promoting cell division and differentiation in plants. This property is leveraged in agriculture and horticulture to enhance adventitious root formation, improving plant propagation techniques (Ricci & Bertoletti, 2009).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O2/c27-19-6-8-20(9-7-19)28-26(32)29-21-10-11-23-22(16-21)25(31-12-14-33-15-13-31)17-24(30-23)18-4-2-1-3-5-18/h1-11,16-17H,12-15H2,(H2,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUBMMPQYVMDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC3=C2C=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2947847.png)

![1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine](/img/structure/B2947848.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B2947852.png)

![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2947856.png)

![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)

![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)

![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)

![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2947867.png)

![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2947868.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)